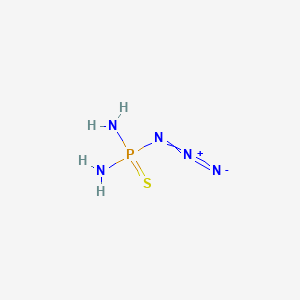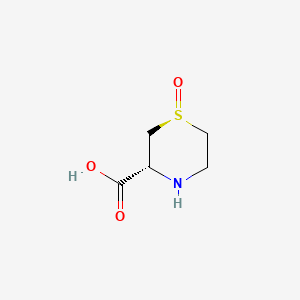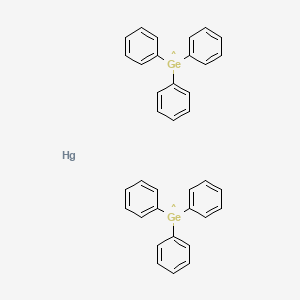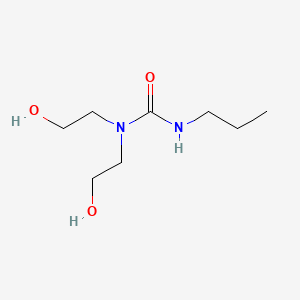
(+-)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bornylamino group attached to a p-tolunitrile moiety, with the hydrobromide salt form enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide typically involves the reaction of bornylamine with p-tolunitrile under specific conditions. The process may include steps such as:
Formation of the Bornylamine Intermediate: Bornylamine can be synthesized from camphor through a series of reduction and amination reactions.
Reaction with p-Tolunitrile: The bornylamine intermediate is then reacted with p-tolunitrile in the presence of a suitable catalyst and solvent to form the desired product.
Hydrobromide Salt Formation: The final step involves the addition of hydrobromic acid to convert the free base into its hydrobromide salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the bornylamino or p-tolunitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that similar compounds can induce mitochondrial swelling and loss of mitochondrial transmembrane potential, leading to cell death in certain parasites . This suggests that the compound may exert its effects through disruption of mitochondrial function.
類似化合物との比較
Similar Compounds
2-(2-Bornylamino)ethanethiol sulfate: Another bornylamino derivative with potential biological activities.
Guanidine, (2-bornylamino)-, (+)-: A related compound with a guanidine group instead of a p-tolunitrile moiety.
Uniqueness
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide is unique due to its specific combination of the bornylamino and p-tolunitrile groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
22243-56-7 |
|---|---|
分子式 |
C18H25BrN2 |
分子量 |
349.3 g/mol |
IUPAC名 |
4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzonitrile;hydrobromide |
InChI |
InChI=1S/C18H24N2.BrH/c1-17(2)15-8-9-18(17,3)16(10-15)20-12-14-6-4-13(11-19)5-7-14;/h4-7,15-16,20H,8-10,12H2,1-3H3;1H |
InChIキー |
BCQJYNZKVSKSCC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C#N)C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)




